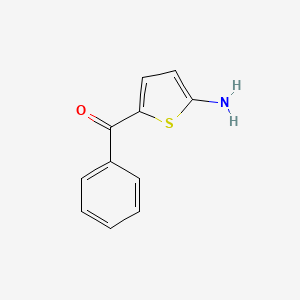
(5-amino-2-thienyl)phenyl-Methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-amino-2-thienyl)phenyl-Methanone is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 2-position and a phenylcarbonyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This method uses α-haloketones and thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production often utilizes scalable versions of the above-mentioned synthetic routes, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various functionalized thiophene derivatives.
科学研究应用
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
相似化合物的比较
2-Aminothiophene: Shares the amino group but lacks the phenylcarbonyl substitution.
5-Phenylthiophene: Contains the phenyl group but lacks the amino substitution.
Thiophene-2-carboxylic acid: Features a carboxyl group instead of an amino group.
Uniqueness: (5-amino-2-thienyl)phenyl-Methanone is unique due to the presence of both the amino and phenylcarbonyl groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and applications .
属性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChI 键 |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)
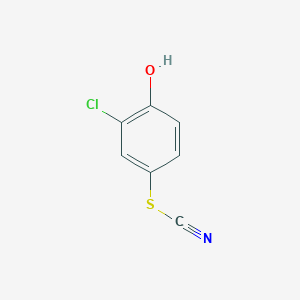
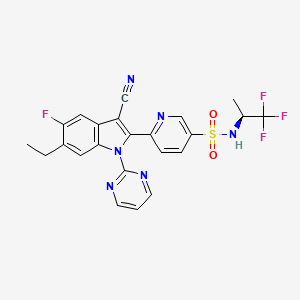

![Cyclohexanone, 2-[2-(4-hydroxyphenyl)-2-oxoethyl]-](/img/structure/B8643446.png)
![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)

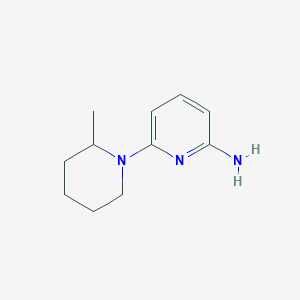
![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)
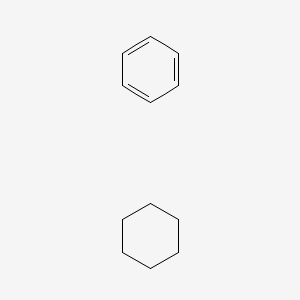
![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)
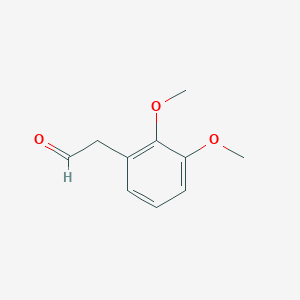
![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
